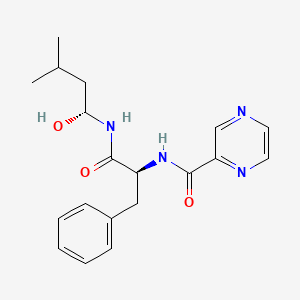
Etoposide Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoposide Impurity C is a type of impurity found in the drug etoposide. Etoposide is an anti-cancer drug used in the treatment of a variety of cancers, including small cell lung cancer, non-Hodgkin’s lymphoma, and testicular cancer. Impurities in etoposide can affect its efficacy and safety, making it important to identify and study the impurities present in the drug. Etoposide Impurity C is one of the impurities that have been identified and studied.
科学的研究の応用
Anti-Tumor Therapy
Etoposide is widely used in anti-tumor therapy . It is an anti-tumor drug approved by the US Food and Drug Administration for the treatment of refractory testicular tumors, small-cell lung cancer, and several other tumors, and in chemotherapy for autologous stem cell transplantation . As a DNA topoisomerase Ⅱ inhibitor, etoposide inhibits the ability of topoisomerase Ⅱ to change the topological conformation of DNA, causes the fragmentation of DNA, and therefore blocks the cell cycle, leading to the death of cancer cells .
Electrochemical Detection
Etoposide can be detected using a nanoporous gold (NPG)-modified GCE . Electrochemical analysis has great application prospects because of its rapid response and high specificity, sensitivity, and efficiency with low cost and high convenience . The electrochemical oxidation of etoposide by NPG caused a sensitive current peak at +0.27 V with good reproductivity in 50 mM of phosphate buffer (pH 7.4) .
Nanomedicine
Etoposide lipid nanomedicines have been developed with an average size of 140 nm, achieving a high encapsulation efficiency of over 90% for the anticancer drug etoposide . These nanomedicines exhibited high toxicity and selectively induced apoptosis only in cancerous cells .
Biosafety Evaluation
The biosafety of etoposide nanomedicines was evaluated in C. elegans, a model organism, by measuring survival, body size, and the effect on dividing cells . The findings showed that the nanomedicines had a safer profile than the free etoposide in this model .
Neuroblastoma Treatment
Etoposide nanomedicines hold promise as safe drug delivery systems for etoposide, potentially leading to an improved therapeutic index for neuroblastoma treatment . Neuroblastoma is a pediatric tumor that originates during embryonic development and progresses into aggressive tumors, primarily affecting children under two years old .
Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
SPIONs are popular in various biomedical applications, including magnetic resonance imaging, drug delivery, magnetic hyperthermia and recently in photothermal therapy, combining imaging with therapy .
作用機序
Target of Action
Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .
Mode of Action
Etoposide Impurity C interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . Etoposide Impurity C is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .
Biochemical Pathways
The action of Etoposide Impurity C on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .
Pharmacokinetics
The pharmacokinetics of Etoposide Impurity C is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations
Result of Action
The primary result of Etoposide Impurity C’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, Etoposide Impurity C eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .
Action Environment
The efficacy and stability of Etoposide Impurity C can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of Etoposide Impurity C may also depend on the specific type of cancer and the patient’s overall health and response to treatment.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Etoposide Impurity C involves the conversion of Etoposide to its intermediate, which is then further reacted to obtain the final product.", "Starting Materials": [ "Etoposide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Etoposide in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 2 hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the product with water.", "Step 5: Purify the product by column chromatography." ] } | |
CAS番号 |
100007-53-2 |
分子式 |
C29H32O13 |
分子量 |
588.57 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
α-Etoposide; (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



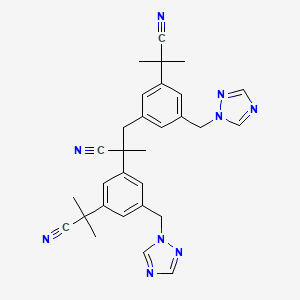
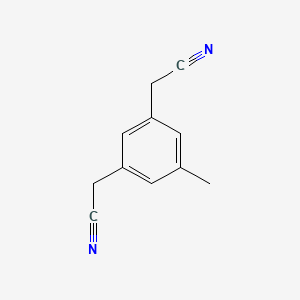
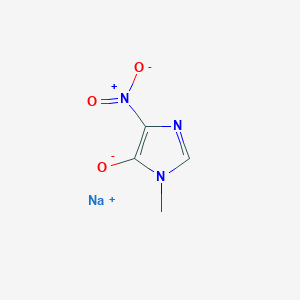
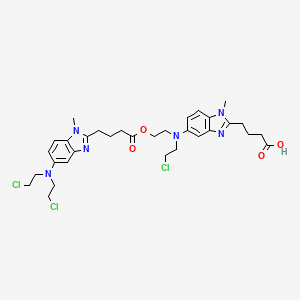
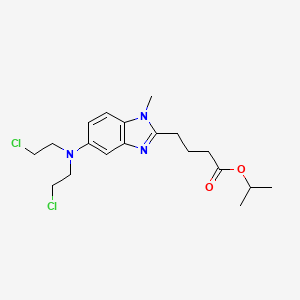

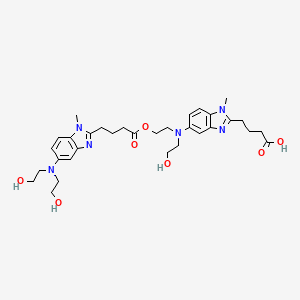
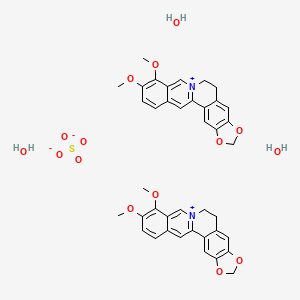
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)


